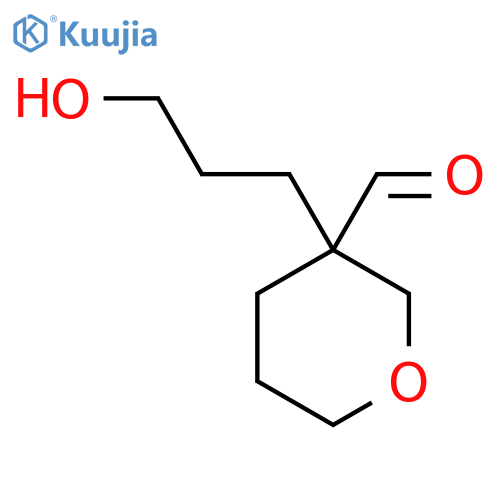

Cas no 2005639-16-5 (3-(3-hydroxypropyl)oxane-3-carbaldehyde)

3-(3-hydroxypropyl)oxane-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(3-hydroxypropyl)oxane-3-carbaldehyde

- 2005639-16-5

- EN300-1622423

-

- インチ: 1S/C9H16O3/c10-5-1-3-9(7-11)4-2-6-12-8-9/h7,10H,1-6,8H2

- InChIKey: DUEVTFNNQASWHN-UHFFFAOYSA-N

- ほほえんだ: O1CCCC(C=O)(C1)CCCO

計算された属性

- せいみつぶんしりょう: 172.109944368g/mol

- どういたいしつりょう: 172.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 46.5Ų

3-(3-hydroxypropyl)oxane-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1622423-0.25g |

3-(3-hydroxypropyl)oxane-3-carbaldehyde |

2005639-16-5 | 0.25g |

$1300.0 | 2023-06-04 | ||

| Enamine | EN300-1622423-0.05g |

3-(3-hydroxypropyl)oxane-3-carbaldehyde |

2005639-16-5 | 0.05g |

$1188.0 | 2023-06-04 | ||

| Enamine | EN300-1622423-10.0g |

3-(3-hydroxypropyl)oxane-3-carbaldehyde |

2005639-16-5 | 10g |

$6082.0 | 2023-06-04 | ||

| Enamine | EN300-1622423-5000mg |

3-(3-hydroxypropyl)oxane-3-carbaldehyde |

2005639-16-5 | 5000mg |

$3687.0 | 2023-09-22 | ||

| Enamine | EN300-1622423-50mg |

3-(3-hydroxypropyl)oxane-3-carbaldehyde |

2005639-16-5 | 50mg |

$1068.0 | 2023-09-22 | ||

| Enamine | EN300-1622423-2.5g |

3-(3-hydroxypropyl)oxane-3-carbaldehyde |

2005639-16-5 | 2.5g |

$2771.0 | 2023-06-04 | ||

| Enamine | EN300-1622423-5.0g |

3-(3-hydroxypropyl)oxane-3-carbaldehyde |

2005639-16-5 | 5g |

$4102.0 | 2023-06-04 | ||

| Enamine | EN300-1622423-1.0g |

3-(3-hydroxypropyl)oxane-3-carbaldehyde |

2005639-16-5 | 1g |

$1414.0 | 2023-06-04 | ||

| Enamine | EN300-1622423-10000mg |

3-(3-hydroxypropyl)oxane-3-carbaldehyde |

2005639-16-5 | 10000mg |

$5467.0 | 2023-09-22 | ||

| Enamine | EN300-1622423-500mg |

3-(3-hydroxypropyl)oxane-3-carbaldehyde |

2005639-16-5 | 500mg |

$1221.0 | 2023-09-22 |

3-(3-hydroxypropyl)oxane-3-carbaldehyde 関連文献

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

3-(3-hydroxypropyl)oxane-3-carbaldehydeに関する追加情報

Introduction to 3-(3-hydroxypropyl)oxane-3-carbaldehyde (CAS No. 2005639-16-5)

3-(3-hydroxypropyl)oxane-3-carbaldehyde, with the Chemical Abstracts Service (CAS) registry number 2005639-16-5, is a unique and versatile compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. This compound is characterized by its distinctive molecular structure, which includes a hydroxyl group and an aldehyde functional group, making it an intriguing subject for both academic research and industrial applications.

The molecular formula of 3-(3-hydroxypropyl)oxane-3-carbaldehyde is C9H18O3, and its molecular weight is approximately 174.24 g/mol. The compound's structure consists of a cyclic ether (oxane) ring with a hydroxyl-substituted propyl chain attached to one of the carbon atoms, and an aldehyde group attached to another carbon atom in the ring. This combination of functional groups imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of more complex organic compounds.

In the realm of pharmaceutical research, 3-(3-hydroxypropyl)oxane-3-carbaldehyde has shown promise as a building block for the development of novel drugs. The presence of the hydroxyl group allows for the formation of hydrogen bonds, which can enhance the compound's solubility and bioavailability. Additionally, the aldehyde group can undergo various chemical reactions, such as reduction to form an alcohol or condensation with amines to form imines, which can be further modified to create a wide range of bioactive molecules.

Recent studies have explored the potential of 3-(3-hydroxypropyl)oxane-3-carbaldehyde in drug delivery systems. For instance, researchers at the University of California, Los Angeles (UCLA) have demonstrated that this compound can be used as a prodrug carrier, where it is designed to release active drug molecules upon enzymatic cleavage in specific biological environments. This approach has shown potential in improving the therapeutic efficacy and reducing side effects of certain drugs.

In organic synthesis, 3-(3-hydroxypropyl)oxane-3-carbaldehyde serves as a valuable starting material for the synthesis of complex organic molecules. Its reactivity and functional group diversity make it suitable for a variety of synthetic transformations. For example, it can be used in aldol condensation reactions to form β-hydroxy carbonyl compounds, which are important intermediates in the synthesis of natural products and pharmaceuticals. Additionally, the compound's ability to undergo selective oxidation and reduction reactions allows for precise control over the final product's structure.

The physical properties of 3-(3-hydroxypropyl)oxane-3-carbaldehyde are also noteworthy. It is typically a colorless liquid at room temperature with a characteristic aldehyde odor. The compound has a boiling point around 180°C and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. These properties make it easy to handle and process in laboratory settings.

In materials science, 3-(3-hydroxypropyl)oxane-3-carbaldehyde has been investigated for its potential use in polymer chemistry. The hydroxyl group can participate in polymerization reactions, leading to the formation of polymeric materials with unique properties. For example, researchers at MIT have developed novel polymeric coatings using this compound as a monomer, which exhibit enhanced adhesion and mechanical strength compared to traditional coatings.

Safety considerations are always paramount when handling chemical compounds like 3-(3-hydroxypropyl)oxane-3-carbaldehyde. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. This includes using appropriate personal protective equipment (PPE), such as gloves and safety goggles, and working in well-ventilated areas to minimize exposure to vapors.

In conclusion, 3-(3-hydroxypropyl)oxane-3-carbaldehyde (CAS No. 2005639-16-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications and properties of this compound, its importance in the field of chemistry is likely to grow even further.

2005639-16-5 (3-(3-hydroxypropyl)oxane-3-carbaldehyde) 関連製品

- 1251678-29-1(N-(3-ethylphenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide)

- 2229517-41-1(5-1-(2-aminopropan-2-yl)cyclopropyl-2-fluorobenzonitrile)

- 2680815-08-9(2-(Piperidin-3-yloxy)pyrimidin-4-amine)

- 933726-64-8(1-phenethyl-1H-imidazole-5-carbaldehyde)

- 2877688-94-1(1-(2,5-Dimethylphenyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine)

- 946249-24-7(N-(3-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide)

- 1864173-92-1(2-Methyl-4-(1,2,3-thiadiazol-4-yl)butanoic acid)

- 1263166-92-2(8-(+)-biotinylamino-3,6-dioxa-octyl (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylm ethyl carbamate)

- 329906-02-7(N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97%)

- 1804080-27-0(7-(Aminomethyl)-2-ethoxybenzo[d]oxazole)